REACTION_CXSMILES
|
O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH:13]([O:15][CH2:16][C:17]1([CH2:23][O:24][CH:25]=[CH2:26])[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1)=[CH2:14].C(Cl)(Cl)Cl>>[CH:25]([O:24][CH2:23][C:17]1([CH2:16][O:15][CH:13]=[CH2:14])[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1)=[CH2:26] |f:0.1,2.3|
|
Name
|
PTFE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Polyacetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Diamino Ester Caprolactone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
CHDM CHDMDVE phenylalanine ester-caprolactone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Poly-I-lactic acid diol
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
diphenylalanine ester caprolactone
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
glass
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
CHDMDVE chloroform
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(=C)OCC1(CCCCC1)COC=C.C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
This was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was produced
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven (100 C/4 hr)
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
ADDITION
|
Details
|
added in small aliquots
|
Type
|
FILTRATION
|
Details
|
The solution was then filtered, via a syringe
|
Type
|
CUSTOM
|
Details
|
fitted with a 0.45 um nylon
|
Type
|
FILTRATION
|
Details
|
filter, into a separated
|
Type
|
CUSTOM
|
Details
|
sealed Wheaton vial (125 ml)
|
Type
|
ADDITION
|
Details
|
containing CHDM (1.0 g), magnetic stirrer and p-TSA (10 mg)
|
Type
|
CUSTOM
|
Details
|
This formed a clear straw yellow solution
|
Type
|
CUSTOM
|
Details
|
The resulting viscous solution was purified
|
Type
|
CUSTOM
|
Details
|
precipitating into methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to remove residual solvent
|
Type
|
CUSTOM
|
Details
|
Polymer rods (approx. 6.0 mm diameter) were produced
|
Type
|
ADDITION
|
Details
|
containing a 6.2 mm hole
|
Type
|
TEMPERATURE
|
Details
|
The resulting mould was heated at 180 for 10 mins until the polymer
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
to form a soft rod which
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)OCC1(CCCCC1)COC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 10 mL | |
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 261.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |